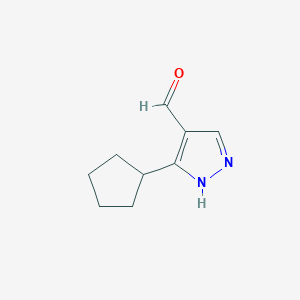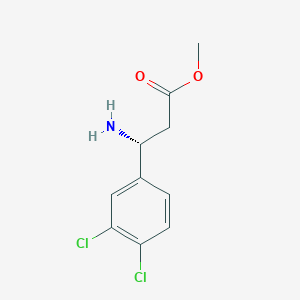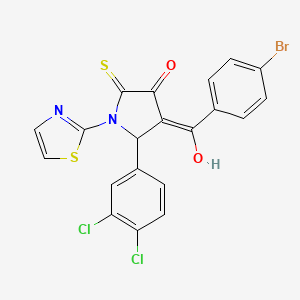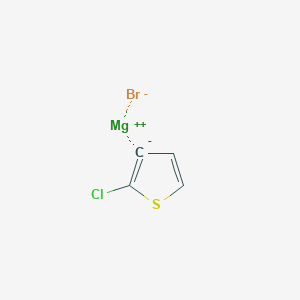
2-Chlorothiophen-3-ylmagnesium bromide, 0.50 M in Ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chlorothiophen-3-ylmagnesium bromide, 0.50 M in Ether, is a Grignard reagent commonly used in organic synthesis. Grignard reagents are organomagnesium compounds that are highly reactive and are used to form carbon-carbon bonds. This particular compound is a solution of 2-Chlorothiophen-3-ylmagnesium bromide in ether, which acts as a solvent and stabilizer.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Chlorothiophen-3-ylmagnesium bromide is typically synthesized through the reaction of 2-chlorothiophene with magnesium in the presence of an ether solvent. The reaction is carried out under an inert atmosphere, such as argon or nitrogen, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The general reaction is as follows:
2-Chlorothiophene+Magnesium→2-Chlorothiophen-3-ylmagnesium bromide
Industrial Production Methods
In industrial settings, the production of 2-Chlorothiophen-3-ylmagnesium bromide involves large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process includes the purification of the final product to remove any unreacted starting materials and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chlorothiophen-3-ylmagnesium bromide undergoes several types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Substitution Reactions: Can replace halides in organic compounds.
Coupling Reactions: Forms carbon-carbon bonds with various electrophiles.
Common Reagents and Conditions
Common reagents used with 2-Chlorothiophen-3-ylmagnesium bromide include aldehydes, ketones, and halides. The reactions are typically carried out in anhydrous conditions to prevent the Grignard reagent from decomposing.
Major Products
The major products formed from reactions with 2-Chlorothiophen-3-ylmagnesium bromide depend on the electrophile used. For example, reactions with aldehydes and ketones produce secondary and tertiary alcohols, respectively.
Applications De Recherche Scientifique
2-Chlorothiophen-3-ylmagnesium bromide is widely used in scientific research due to its versatility in forming carbon-carbon bonds. Some applications include:
Organic Synthesis: Used to synthesize complex organic molecules.
Pharmaceuticals: Plays a role in the synthesis of drug intermediates.
Material Science: Used in the preparation of polymers and other advanced materials.
Biological Studies: Helps in the modification of biomolecules for research purposes.
Mécanisme D'action
The mechanism of action of 2-Chlorothiophen-3-ylmagnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers. This reaction forms new carbon-carbon bonds, which are crucial in building complex organic structures. The molecular targets are typically carbonyl groups, halides, and other electrophilic sites.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Chlorophenylmagnesium bromide
- 4-Chlorophenylmagnesium bromide
- 4-Methoxyphenylmagnesium bromide
Uniqueness
2-Chlorothiophen-3-ylmagnesium bromide is unique due to the presence of the thiophene ring, which imparts different electronic properties compared to phenyl-based Grignard reagents. This uniqueness allows for selective reactions and the synthesis of sulfur-containing compounds, which are valuable in various fields such as pharmaceuticals and materials science.
Propriétés
IUPAC Name |
magnesium;2-chloro-3H-thiophen-3-ide;bromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2ClS.BrH.Mg/c5-4-2-1-3-6-4;;/h1,3H;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGCCJRWKYRJNSP-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=[C-]1)Cl.[Mg+2].[Br-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrClMgS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
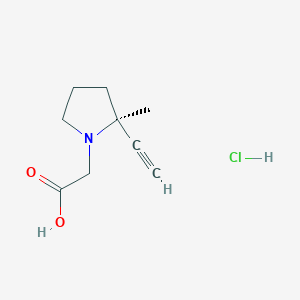
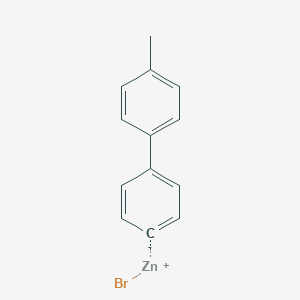
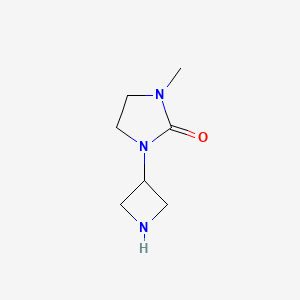
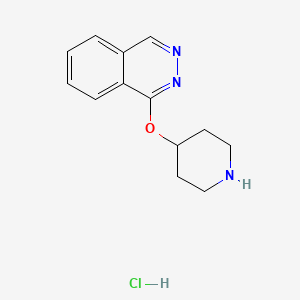
![(Z)-2-((8-chloro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxy)-N'-hydroxyacetimidamide](/img/structure/B14881833.png)

![5-(2,5-dimethoxyphenyl)-2-(ethylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B14881844.png)

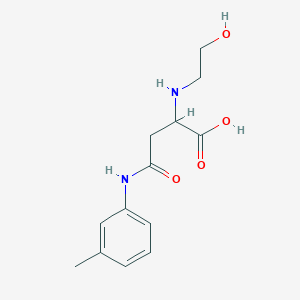
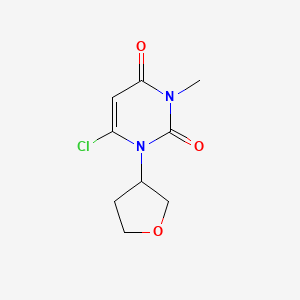
![2-((2,2-Difluoroethyl)thio)benzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B14881868.png)
